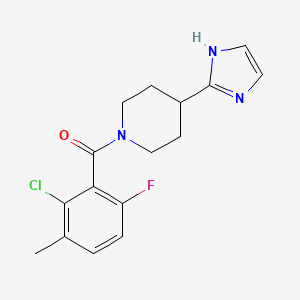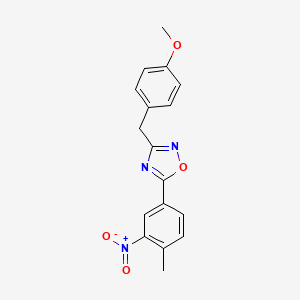![molecular formula C17H22FN3O3S B5578992 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide" is a compound related to pyrazole derivatives. Pyrazoles are a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms and are often studied for their diverse chemical properties and biological activities.
Synthesis Analysis
Pyrazole derivatives are typically synthesized through various chemical reactions. One method involves the condensation of amines with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as seen in the synthesis of related compounds (Liu et al., 2016). Another approach is the reaction of propargyl alcohol with N-sulfonylhydrazone, leading to the formation of dihydropyrazole derivatives (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, which can be substituted with various functional groups. The crystal structure analysis provides insights into the molecular geometry and intermolecular interactions. For instance, the study of related pyrazoline derivatives showed distinct geometric parameters and interactions (Köysal et al., 2005).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to a range of compounds with different properties. For example, the reaction of propargyl alcohol and N-sulfonylhydrazone forms dihydropyrazole, which is useful in synthesizing other chemical entities (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, depend on the specific substituents on the pyrazole ring. Crystallographic studies provide detailed information about these physical properties (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, are influenced by the substituents on the pyrazole ring. For example, the introduction of sulfonamide groups in pyrazole derivatives significantly impacts their chemical behavior and biological activity (Mert et al., 2016).
Applications De Recherche Scientifique
Antiproliferative Activities
- Research Context : Pyrazole-sulfonamide derivatives, related to the specified compound, have been synthesized and tested for their antiproliferative activities against various cell lines.
- Findings : Some of these derivatives demonstrated promising antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Carbonic Anhydrase Inhibition
- Research Context : Novel pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety have been synthesized and tested for their inhibitory effects on human carbonic anhydrase isoenzymes.
- Findings : Certain compounds exhibited significant inhibitory effects, indicating potential therapeutic applications (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Antiglaucoma Activity
- Research Context : Synthesis of novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide for potential antiglaucoma activity.
- Findings : These new derivatives showed inhibition of carbonic anhydrase isoenzymes, indicating potential for treating glaucoma (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).
Antiviral and Cytotoxic Activities
- Research Context : Evaluation of pyrazole- and isoxazole-based heterocycles for their antiviral and cytotoxic activities.
- Findings : One of the compounds reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, highlighting its potential in antiviral therapies (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antimicrobial Activity
- Research Context : Investigation into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for antimicrobial applications.
- Findings : Some compounds demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3S/c1-12(2)10-14-11-16(21(3)20-14)17(22)19-8-9-25(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCTPLBEVPWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)



![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)
![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)


![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)
